(R)-Methyl 2-(benzylamino)-3-phenylpropanoate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-(benzylamino)-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTZZMDPUTVSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Substrate Preparation : Methyl phenylpyruvate (1.0 equiv) is dissolved in methanol or dichloromethane.
- Amine Addition : Benzylamine (1.2 equiv) and triethylamine (2.0 equiv) are added to the solution.
- Reduction : Sodium triacetoxyborohydride (STAB, 1.5 equiv) is introduced at 0–5°C, and the mixture is stirred for 12–24 hours at room temperature.
- Isolation : The product is extracted with dichloromethane, washed with brine, and purified via recrystallization from ethanol/water.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–76% | |
| Enantiomeric Excess | 88–92% (after resolution) | |
| Purity (HPLC) | ≥95% |
Advantages : Scalable, moderate yields.
Limitations : Requires chiral resolution for high enantiomeric excess.
Chiral Resolution via Diastereomeric Salt Formation
Racemic mixtures of the free base can be resolved using chiral acids, such as (S)-mandelic acid, to isolate the (R)-enantiomer.
Procedure:
- Racemate Synthesis : Prepare racemic methyl 2-(benzylamino)-3-phenylpropanoate via reductive amination.
- Salt Formation : React the racemic mixture with (S)-mandelic acid (1.0 equiv) in toluene under reflux.
- Crystallization : Cool the solution to 0°C to precipitate the (R)-enantiomer-mandelate salt.
- Hydrolysis : Treat the salt with aqueous HCl to obtain the hydrochloride salt.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Diastereomeric Ratio | 95:5 (R/S) | |
| Overall Yield | 52–60% |
Advantages : High enantiopurity (≥95% ee).
Limitations : Multi-step process with yield loss during crystallization.
Enzymatic Asymmetric Synthesis
Lipases or proteases can catalyze the kinetic resolution of esters or amides, favoring the (R)-enantiomer.
Procedure (Candida antarctica Lipase B):
- Substrate Preparation : Racemic methyl 2-(benzylamino)-3-phenylpropanoate is dissolved in tert-butyl methyl ether.
- Enzymatic Hydrolysis : Lipase B (10 wt%) and phosphate buffer (pH 7.0) are added.
- Incubation : Stir at 30°C for 48 hours.
- Separation : Extract the unhydrolyzed (R)-ester using ethyl acetate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Conversion | 45–50% | |
| Enantiomeric Excess | ≥99% (R) |
Advantages : Eco-friendly, high stereoselectivity.
Limitations : Substrate-specific enzyme activity.
Peptide Coupling with Protected Intermediates
This method utilizes Boc-protected amino acids and coupling reagents to assemble the target molecule.
Procedure:
- Boc Protection : React L-phenylalanine methyl ester with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
- Benzylation : Treat the Boc-protected amine with benzyl bromide and potassium carbonate in DMF.
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA).
- Salt Formation : Precipitate the hydrochloride salt with HCl gas.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Overall) | 58–64% | |
| Purity (NMR) | ≥98% |
Advantages : High purity, avoids racemization.
Limitations : Costly reagents and multi-step synthesis.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reductive amination, reducing reaction times.
Procedure:
- Reaction Setup : Combine methyl phenylpyruvate (1.0 equiv), benzylamine (1.1 equiv), and STAB (1.5 equiv) in ethanol.
- Irradiation : Heat at 100°C for 20 minutes under microwave conditions.
- Workup : Purify via flash chromatography (hexane/ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 82% | |
| Reaction Time | 20 minutes |
Advantages : Rapid synthesis, improved yields.
Limitations : Specialized equipment required.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Reductive Amination | 68–76 | 88–92 | Moderate | High |
| Chiral Resolution | 52–60 | ≥95 | High | Moderate |
| Enzymatic Resolution | 45–50 | ≥99 | Low | Low |
| Peptide Coupling | 58–64 | ≥98 | High | Moderate |
| Microwave-Assisted | 82 | 90 | Moderate | High |
Chemical Reactions Analysis
Alkylation Reactions
This compound undergoes selective alkylation at the secondary amine position under controlled conditions. A 2010 study demonstrated:
Reagents & Conditions
-
Base: Sodium hydride (3 eq) in anhydrous DMA
-
Alkylating agent: Benzyl bromide (3 eq) at 0°C
-
Reaction time: 5 hours
Outcome
Yielded (R)-tert-butyl 2-(benzylamino)-2-(4-nitrophenyl)-3-phenylpropanoate in 75% yield with 51% enantiomeric excess .
| Alkylating Agent | Product | Yield (%) | ee (%) |
|---|---|---|---|
| Allyl bromide | Allylamino derivative | 87 | N/R |
| Benzyl bromide | Dibenzylamino derivative | 75 | 51 |
Key Observation : Steric hindrance from the 4-nitrophenyl group influences reaction rates and stereochemical outcomes .
Amidation and Peptide Coupling
The methyl ester group participates in coupling reactions for peptide synthesis:
Protocol from Patent WO2016046843A1 :
-
Deprotonation: Triethylamine (1.89 eq) in DCM
-
Coupling agent: Isobutyl chloroformate (1.4 eq) at -15°C
-
Nucleophile: Boc-protected amino acid
Results :
-
Formed dipeptide derivatives in 74% yield
-
Maintained stereochemical integrity at both chiral centers
Mechanistic Insight : The reaction proceeds through a mixed carbonate intermediate, with low temperatures (-15°C to 0°C) preventing racemization .
Hydrolysis Reactions
Controlled hydrolysis converts the ester to carboxylic acid:
Standard Conditions :
-
Acidic: HCl/water or H₂SO₄/water mixtures
-
Basic: NaOH/MeOH (0.5-2M concentrations)
-
Temperature: 50-80°C
Conversion Efficiency :
-
Full ester → acid conversion achieved in 4-6 hours
-
No epimerization observed at the α-carbon under acidic conditions
Reductive Amination
While not directly documented for this compound, analogous structures show:
-
Reductant: Phenylsilane (2-3 eq)
-
Catalyst: Zinc acetate (5-10 mol%)
-
Solvent: Toluene at reflux
Application Potential : Could enable conversion of ketone precursors to amine derivatives while preserving stereochemistry .
Deprotection and Functional Group Interconversion
The benzyl protecting group demonstrates orthogonal reactivity:
-
Catalyst: 10% Pd/C (5-10 wt%)
-
Atmosphere: H₂ (1-3 bar)
-
Solvent: Ethanol/water (4:1)
Result :
-
Quantitative removal of benzyl group
-
Free amine generated without affecting ester functionality
Alternative Method : Strong acids (TFA/HCl) selectively cleave Boc groups while leaving benzylamines intact .
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Bioactive Compounds
(R)-Methyl 2-(benzylamino)-3-phenylpropanoate hydrochloride serves as a key intermediate in the synthesis of various bioactive compounds. Its structural features enable the modification of pharmacophores, allowing for the development of novel therapeutic agents. For instance, derivatives of this compound have been explored for their inhibitory effects on specific enzymes related to disease pathways, including those involved in fibrosis and cancer .
1.2 Anticancer Activity
Research has indicated that derivatives of (R)-Methyl 2-(benzylamino)-3-phenylpropanoate exhibit promising anticancer properties. In one study, modified compounds demonstrated significant antiproliferative activity against HeLa cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin . This highlights the compound's potential as a lead structure for developing new anticancer agents.
Pharmaceutical Applications
2.1 Furin Inhibition
The compound has been investigated as a potential inhibitor of furin, a proprotein convertase implicated in various diseases, including fibrotic conditions and certain cancers. The ability to inhibit furin can lead to therapeutic strategies for managing these diseases . The synthesis of this compound and its derivatives provides a pathway for creating effective furin inhibitors.
2.2 Formulation Development
In the realm of pharmaceutical formulations, this compound has been utilized to enhance drug delivery systems. Its compatibility with various excipients allows for the development of formulations that improve bioavailability and therapeutic efficacy . The incorporation of this compound into topical formulations has shown promise in improving skin penetration and retention of active ingredients.
Cosmetic Applications
3.1 Skin Care Products
Due to its biochemical properties, this compound is being explored in cosmetic formulations aimed at enhancing skin hydration and elasticity. Studies have indicated that its inclusion in creams and lotions can improve moisture retention and overall skin health .
3.2 Anti-Aging Formulations
The compound's role in promoting dermal penetration makes it suitable for anti-aging products. Its ability to modulate skin metabolism can help in formulating products that target aging signs effectively .
Case Studies
Mechanism of Action
The mechanism of action of ®-Methyl 2-(benzylamino)-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The phenylpropanoate moiety may also interact with hydrophobic regions of biomolecules, affecting their function.
Comparison with Similar Compounds
Ester Group Influence
- Methyl vs. This property is critical for CNS-targeting compounds like NMDA receptor antagonists .
Substituent Effects
- Chlorine vs. Methoxy: Chlorinated analogs (e.g., (R)-Methyl 2-amino-3-chloropropionate HCl) exhibit higher electrophilicity, making them reactive intermediates in nucleophilic substitution reactions. In contrast, methoxy groups (e.g., (R)-Methyl 2-amino-3-methoxypropanoate HCl) improve metabolic stability by resisting oxidative degradation .
- Branched Alkyl Chains : Compounds like the (S)-benzyl derivative (C₂₃H₃₀ClN₃O₃) demonstrate increased molecular complexity, enabling selective interactions with proteases or kinases, as seen in peptidomimetic drug development .
Q & A
Q. What are the validated synthetic routes for (R)-Methyl 2-(benzylamino)-3-phenylpropanoate hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, methyl-2-(benzylamino)acetate derivatives react with malonyl chloride or potassium salts under controlled pH (6.5–7.5) to form intermediates, followed by chiral resolution . Stereochemical integrity is maintained using enantiopure starting materials or asymmetric catalysis. Key parameters:
-
Temperature : 0–5°C for imine formation to prevent racemization .
-
Catalysts : Chiral auxiliaries (e.g., L-proline) improve enantiomeric excess (ee > 95%) .
-
Yield : 60–75% reported for optimized routes .
- Data Table :
| Route | Catalyst | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Malonyl chloride | None | 72 | 65 | |
| Potassium malonate | L-proline | 98 | 73 |
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR verify benzylamino (δ 3.8–4.2 ppm, NH) and ester (δ 3.6–3.7 ppm, OCH) groups. Aromatic protons appear at δ 7.2–7.5 ppm .
- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) resolve enantiomers (Rt: 12.3 min for R-isomer) .
- LC-MS : ESI+ mode detects [M+H] at m/z 343.2 (theoretical: 343.17) .
Q. What are the recommended storage conditions to ensure compound stability?
Q. How is enantiomeric purity assessed, and what thresholds are considered acceptable?
- Methodological Answer : Chiral HPLC or capillary electrophoresis (CE) quantifies ee. Acceptable thresholds depend on application:
- Pharmacological assays : ≥98% ee to avoid confounding bioactivity data .
- Mechanistic studies : ≥90% ee .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing racemization?
- Methodological Answer :
Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variability. Mitigation steps:
Q. What are the critical impurities in this compound, and how are they quantified?
- Methodological Answer : Common impurities:
- Hydrolysis product : Methyl 2-amino-3-phenylpropanoate (≤0.5% by HPLC) .
- Benzylamine residuals : Derivatized with dansyl chloride for fluorometric detection (LOD: 0.01%) .
- Stereoisomers : Chiral HPLC quantifies (S)-enantiomer (≤1.5%) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to amine receptors (e.g., GPCRs). Validate with MD simulations (50 ns trajectories) .
- QSAR : Correlate substituent effects (e.g., benzyl vs. phenyl groups) with IC values .
Q. What in vitro assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Kinase inhibition : ADP-Glo™ assay (IC for JAK2: 1.2 µM) .
- Membrane permeability : Caco-2 monolayer assay (P > 5 × 10 cm/s) .
- Cytotoxicity : MTT assay in HEK293 cells (CC > 50 µM) .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
